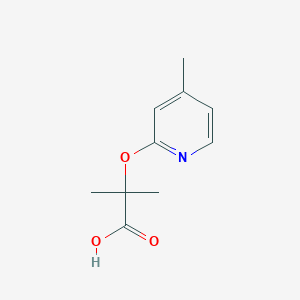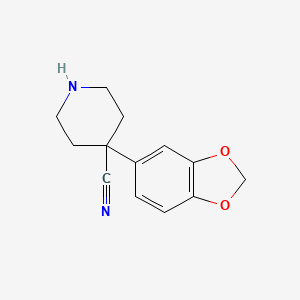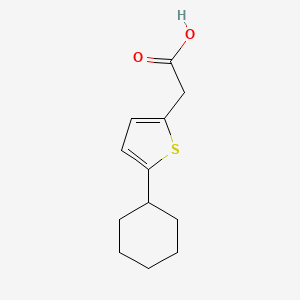
5-cyclohexyl-2-Thiopheneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-2-Thiopheneacetic acid: is an organic compound with the molecular formula C12H16O2S and a molecular mass of 224.32 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclohexyl group attached to the thiophene ring. Thiophene derivatives are known for their stability and diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-2-thiopheneacetic acid can be achieved through several methods, including:
-
Friedel-Crafts Acylation: : This method involves the acylation of thiophene with cyclohexylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
-
Suzuki-Miyaura Coupling: : This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bond between a thiophene boronic acid derivative and a cyclohexyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate (K2CO3), and a palladium catalyst, such as Pd(PPh3)4 .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclohexyl-2-thiopheneacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Wissenschaftliche Forschungsanwendungen
5-Cyclohexyl-2-thiopheneacetic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-cyclohexyl-2-thiopheneacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Thiopheneacetic acid
- 3-Thiopheneacetic acid
- 5-Methyl-2-thiopheneacetic acid
Comparison
5-Cyclohexyl-2-thiopheneacetic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other thiopheneacetic acid derivatives. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
14170-57-1 |
|---|---|
Molekularformel |
C12H16O2S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-(5-cyclohexylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C12H16O2S/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14) |
InChI-Schlüssel |
HKIXSTQSYWTXSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(S2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


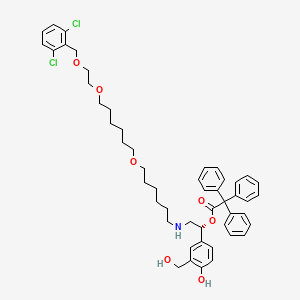
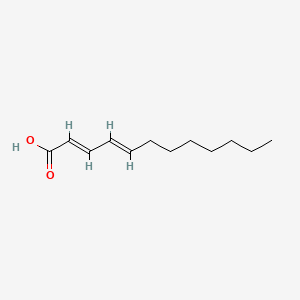
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
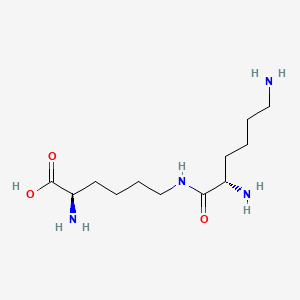
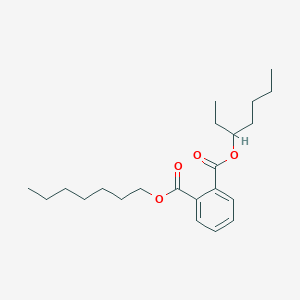
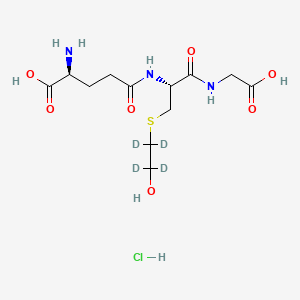
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
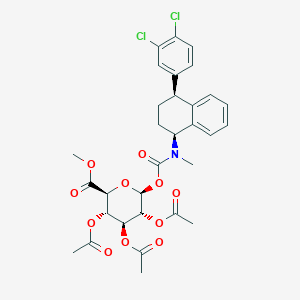
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)

![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)

